Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(14-5-1-2-6-14)10-8-7-12-4-3-9(8)16-13-10/h12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXWPWWGJPGKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroisoxazolo[4,5-c]Pyridine Core
The core synthesis begins with pyrrolidin-2-one as the starting material. In a patented method, pyrrolidin-2-one undergoes acid-catalyzed ring-opening with methanol or ethanol in the presence of methanesulfonic acid, yielding the methanesulfonic acid salt of ethyl 4-aminobutyrate (Compound II). This step achieves >85% yield under anhydrous conditions.
Compound II is then reacted with ethyl glyoxylate in toluene or heptane using triethylamine as a base, forming the imine intermediate (Compound III). The reaction proceeds at −2–2°C to minimize side reactions, with triethylammonium methanesulfonate acting as an ionic liquid to sequester water.
Catalytic hydrogenation of Compound III over palladium on charcoal (10% Pd/C) at 10–15°C and 1.0–1.5 bar H₂ pressure reduces the imine to the amine (Compound IV). This step is critical for establishing the pyridine ring’s saturation.
Cyclization to the Isoxazole Ring
Compound IV is treated with methyl chloroformate to form the carbamate intermediate (Compound V), which undergoes base-promoted cyclization. Sodium methoxide in methanol at 40–45°C induces cyclization, yielding dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate. Acidification with glacial acetic acid followed by toluene extraction isolates the core structure in 86% yield.
Introduction of the Pyrrolidin-1-yl Methanone Group
The pyrrolidine-methanone moiety is introduced via Friedel-Crafts acylation or reductive amination . Source 2 highlights Friedel-Crafts acylation using phenyl(pyrrolidin-1-yl)methanone as an acylating agent. However, adapting this method requires substituting the phenyl group with the tetrahydroisoxazolo[4,5-c]pyridine core.
An alternative route involves reductive amination of the pyridine nitrogen with pyrrolidine-1-carbaldehyde. Hydrogenation in the presence of a PtO₂ catalyst at 50°C and 3 bar H₂ pressure achieves >70% conversion.
Optimized Synthetic Routes
Route A: Sequential Cyclization and Acylation
This route emphasizes atom economy and scalability, with a total yield of 34% over five steps. The final acylation step uses AlCl₃ in dichloromethane to facilitate electrophilic substitution at the pyridine’s 3-position.
Route B: One-Pot Tandem Cyclization-Acylation
A streamlined approach combines the cyclization and acylation steps. After forming the tetrahydroisoxazolo[4,5-c]pyridine core, the intermediate is treated with pyrrolidine-1-carbonyl chloride and triethylamine in acetonitrile at 80°C. This one-pot method reduces purification steps and achieves a 58% yield for the tandem process.
Challenges and Innovations
regioselectivity in Acylation
The electrophilic acylation at the 3-position of the pyridine ring competes with undesired substitution at the 5-position. Using bulky Lewis acids like TiCl₄ improves regioselectivity (>9:1 ratio).
Crystallization and Polymorphism
The final compound exhibits polymorphism, with the monohydrate form being the most stable. Crystallization from toluene/water mixtures at 0–5°C yields the monohydrate with >99% purity.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 34% | 45% |
| Purity | 99% | 97% |
| Scalability | High | Moderate |
| Cost Efficiency | $$ | $ |
| Key Advantage | Robust | Fewer steps |
Route B offers higher efficiency but requires stringent control over reaction conditions to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone exhibits properties that make it a candidate for drug development. Its structural similarity to other bioactive compounds suggests potential applications in treating neurological disorders and other medical conditions.
Case Study: Gaboxadol (THIP)
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) is a GABA receptor agonist derived from similar structures. It has been investigated for its efficacy as a sleep aid and has shown promise in preclinical models for treating sleep disorders and depression .
Table 1: Comparison of Pyrrolidin-1-yl Derivatives
| Compound Name | Activity Type | Target Receptor | Reference |
|---|---|---|---|
| This compound | Potential GABA agonist | GABAA | |
| Gaboxadol (THIP) | Sleep Aid | GABAA | |
| Thio-THIP | Weak GABA agonist | GABAA |
Biological Research
Biological Activities
Research indicates that compounds related to this compound may possess antimicrobial and antiviral properties. Studies have shown that these compounds can interact with various biological pathways.
Industrial Applications
Synthesis and Catalysis
This compound can serve as a building block in synthetic chemistry for developing more complex molecules. Its unique structure allows it to be utilized in various chemical reactions including:
- Oxidation : Introducing functional groups.
- Reduction : Modifying molecular structures.
- Substitution Reactions : Altering the pyridine ring to create new derivatives.
Table 2: Synthesis Routes and Reaction Types
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces hydroxyl/carbonyl groups | Potassium permanganate |
| Reduction | Modifies rings | Sodium borohydride |
| Substitution | Alters substituents on pyridine ring | Electrophiles/Nucleophiles |
Mechanism of Action
The mechanism by which Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.
Molecular Targets and Pathways: The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
*Estimated log P based on pyrrolidine methanone’s contribution to lipophilicity.
Key Comparative Insights
Receptor Selectivity
- THPO Derivatives: THPO itself acts as a GABA uptake inhibitor , while its O-alkylated derivatives (e.g., O-methyl-THPO) exhibit mAChR agonist activity with vasodepressor effects in rats . The substitution of the hydroxyl group with lipophilic moieties (e.g., methanone in the target compound) likely shifts receptor selectivity away from GABA systems toward mAChRs or other targets.
- Thio Analogues : Replacement of the isoxazole oxygen with sulfur (e.g., Thio-THIP) enhances GABA_A receptor agonism but reduces metabolic stability .
Physicochemical Properties
- The pyrrolidinyl methanone group in the target compound increases lipophilicity (estimated log P ~2.1) compared to THPO (log P ~0.8), suggesting improved blood-brain barrier (BBB) penetration . This aligns with the enhanced CNS activity observed in O-propargyl-THPO, a derivative with higher log P (1.8) and potent anticonvulsant effects .
Pharmacological Potency
- O-Methyl-THPO demonstrates a pA2 of 7.2 for atropine antagonism, indicating moderate mAChR affinity . The target compound’s larger substituent may further enhance receptor binding or alter selectivity.
- Thio-THIP’s EC50 of 12 μM for GABA_A activation highlights the impact of heteroatom substitution on potency .
Biological Activity
Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone is a compound that has garnered interest for its potential biological activities, particularly in relation to the GABAergic system. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound is derived from the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine framework, which is known for its role as a GABAA receptor agonist. The synthesis of this compound typically involves the reaction of pyrrolidin-2-one with various reagents under controlled conditions to yield the desired structure. Notably, the synthesis pathway has been optimized to enhance yield and purity by using methodologies such as simultaneous ring opening and esterification in an anhydrous environment .
This compound functions primarily as a GABAA receptor agonist. This receptor plays a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS). The compound exhibits selectivity for certain subtypes of GABAA receptors, which can lead to varied physiological effects:
- Sedative Effects : Similar to other GABAergic compounds like benzodiazepines, this compound promotes non-REM sleep and increases delta wave activity in EEG studies .
- Neuroprotective Properties : It has been suggested that compounds with similar structures may protect against excitotoxic damage in neuronal models .
Case Studies and Research Findings
- Sleep Studies : In a study examining the effects of THIP (a related compound), it was found that administration of THIP significantly increased non-REM sleep duration and delta activity in rats. This suggests that pyrrolidinyl derivatives can modulate sleep architecture through GABAA receptor activation .
- Neurodegenerative Models : Research indicates that compounds similar to this compound may exhibit neuroprotective effects in models of neurodegeneration. For instance, studies on MAO inhibitors have shown that they can mitigate excitotoxic damage by regulating neurotransmitter release and preventing glial activation .
- Pharmacological Profiles : Various studies have characterized the pharmacological profiles of GABAA receptor agonists and their potential therapeutic applications in conditions such as anxiety disorders and epilepsy. Pyrrolidinyl derivatives are positioned as promising candidates due to their selective action on specific GABAA receptor subtypes .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
